3-(4-Bromo-2-methoxy-phenoxy)-azetidine
Overview
Description
The compound “3-(4-Bromo-2-methoxy-phenoxy)-azetidine” likely contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also appears to have a bromo group and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the azetidine ring, as well as the bromo and methoxy substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group . The azetidine ring might also participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group might increase its molecular weight and decrease its volatility . The methoxy group might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the utility of azetidine derivatives, including those related to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, in various synthetic applications. For example, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines offers a convenient alternative for preparing valuable templates in medicinal chemistry (Mollet et al., 2011). Additionally, azetidines serve as precursors for the synthesis of functionalized azetidines and spirocyclic azetidine building blocks, highlighting their versatility in chemical synthesis (Stankovic et al., 2013).
Anticancer and Antiproliferative Activity
A significant area of research for azetidine derivatives includes their potential in anticancer treatments. The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of this compound, have led to the discovery of potent antiproliferative compounds targeting tubulin (Greene et al., 2016). Furthermore, studies on thiourea-azetidine hybrids have shown their efficacy as antitumor agents with potential as VEGFR-2 inhibitors, highlighting their significance in cancer treatment (Parmar et al., 2021).
Drug Development and Biological Evaluation
Azetidine derivatives, including those structurally related to this compound, have been explored for their potential in drug development. Studies on azetidine derivatives as dopamine antagonists have demonstrated their potential in neurological applications (Metkar et al., 2013). Additionally, azetidine derivatives have been investigated for their antioxidant activity, further expanding their potential in therapeutic applications (Nagavolu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUALINURMONQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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